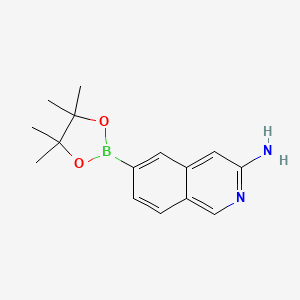

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-amine

CAS No.:

Cat. No.: VC18068343

Molecular Formula: C15H19BN2O2

Molecular Weight: 270.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H19BN2O2 |

|---|---|

| Molecular Weight | 270.14 g/mol |

| IUPAC Name | 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-amine |

| Standard InChI | InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)12-6-5-10-9-18-13(17)8-11(10)7-12/h5-9H,1-4H3,(H2,17,18) |

| Standard InChI Key | MJYWMDXUTDNIBW-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC(=NC=C3C=C2)N |

Introduction

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-amine is a boronic ester derivative of isoquinoline. This compound is of significant interest in synthetic organic chemistry due to its utility in cross-coupling reactions and potential applications in medicinal chemistry. Boronic esters like this compound are key intermediates in Suzuki-Miyaura coupling reactions, which are widely used for constructing carbon-carbon bonds.

Synthesis

The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-amine typically involves the borylation of isoquinoline derivatives. The process can be summarized as follows:

-

Starting Material: Isoquinolin-3-amine.

-

Reagent: Pinacolborane (HBpin) or bis(pinacolato)diboron (B2pin2).

-

Catalyst: Palladium-based catalysts such as Pd(dppf)Cl2 or Pd(PPh3)4.

-

Reaction Conditions: Mild heating in the presence of a base like potassium carbonate (K2CO3), typically in an organic solvent like tetrahydrofuran (THF).

The reaction proceeds via palladium-catalyzed C-H activation at the 6-position of isoquinoline.

Applications

4.1 Cross-Coupling Reactions

This compound is widely used in Suzuki-Miyaura coupling reactions to form biaryl structures. The boronic ester group reacts with aryl halides under palladium catalysis to produce substituted isoquinolines.

4.2 Medicinal Chemistry

Isoquinoline derivatives are known for their biological activities, including anticancer and antimicrobial properties. The boronic ester functionality enables further functionalization to explore structure-activity relationships.

Structural Analysis

The structure of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-amine has been confirmed using various spectroscopic techniques:

-

NMR Spectroscopy:

-

Proton (H NMR): Signals corresponding to aromatic hydrogens and methyl groups on the dioxaborolane ring.

-

Carbon (C NMR): Peaks for aromatic carbons and quaternary carbons in the boronic ester.

-

-

Mass Spectrometry:

-

Molecular ion peak at , consistent with its molecular weight.

-

-

X-ray Crystallography:

-

Confirms the planar nature of the isoquinoline ring and the tetrahedral geometry around the boron atom.

-

Safety and Handling

| Parameter | Details |

|---|---|

| Hazard Class | Not classified as hazardous |

| Precautions | Avoid inhalation and skin contact; handle under inert atmosphere if sensitive to air/moisture |

| Storage Conditions | Store at room temperature in a dry environment |

Research Findings

Recent studies have explored the applications of this compound:

-

It has been used as a building block for synthesizing biologically active molecules such as kinase inhibitors.

-

Its boronic ester moiety has shown promise in drug delivery systems due to its ability to form reversible covalent bonds with diols.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume